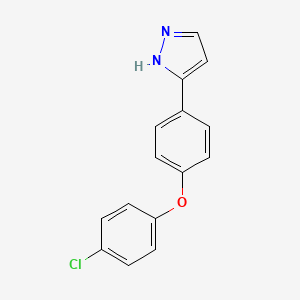

5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1397220-65-3 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

5-[4-(4-chlorophenoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C15H11ClN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |

InChI Key |

KTMMEJLIVNGOBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(4-(4-chlorophenoxy)phenyl)-1H-pyrazole, the primary disconnection points are typically at the bonds forming the pyrazole (B372694) ring and the ether linkage.

A key disconnection strategy involves breaking the pyrazole ring, which can be conceptually cleaved to reveal a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.govmdpi.com This approach is one of the most common and versatile methods for pyrazole synthesis. Another critical disconnection is at the C-O bond of the diaryl ether, suggesting a cross-coupling reaction between a phenol (B47542) and an aryl halide as a key step in the synthesis. ias.ac.in

The synthons, or idealized fragments, resulting from these disconnections are not always stable molecules themselves but point to suitable synthetic equivalents or reagents. ias.ac.in For instance, the disconnection of the diaryl ether suggests a 4-chlorophenol (B41353) and a phenyl halide bearing the pyrazole precursor.

Classical and Modern Synthetic Routes to the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is a cornerstone of the synthesis of the target molecule. Both classical and modern methods are employed to construct this heterocyclic core, often with a focus on controlling the substitution pattern.

Cycloaddition Reactions for Pyrazole Core Formation

1,3-dipolar cycloaddition reactions are a well-established and powerful method for constructing five-membered heterocycles like pyrazoles. thieme.denih.gov This approach typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne equivalent. nih.govorganic-chemistry.org The use of alkyne surrogates can help address issues of regioselectivity and the challenges associated with preparing certain alkynes. nih.gov Catalyst-free cycloadditions of diazo compounds to alkynes, often under solvent-free conditions, also provide an efficient route to pyrazoles. rsc.org

The reaction of hydrazines with α,β-unsaturated ketones is another classical method that proceeds through a cyclocondensation mechanism to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com

Cross-Coupling Methodologies for C-C and C-O Bond Formation

The synthesis of the (4-(4-chlorophenoxy)phenyl) moiety relies heavily on modern cross-coupling reactions. The formation of the diaryl ether linkage is a prime example, where transition-metal-catalyzed reactions have become indispensable.

The Ullmann condensation, a classical copper-catalyzed reaction between a phenol and an aryl halide, remains a relevant method for diaryl ether synthesis. nih.govrsc.org Modern variations of this reaction often employ nanocatalysts or optimized ligand systems to improve efficiency and substrate scope. nih.gov Palladium-catalyzed Buchwald-Hartwig and Chan-Lam cross-coupling reactions have also emerged as powerful alternatives for C-O bond formation, offering milder reaction conditions and broader functional group tolerance. rsc.org Recent research has also explored nickel-catalyzed cross-coupling reactions for the synthesis of diaryl ethers. researchgate.net

Regioselective Synthesis of 5-Substituted Pyrazoles

Controlling the regioselectivity of the pyrazole ring formation is crucial when using unsymmetrical starting materials. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can often lead to a mixture of regioisomers. nih.govthieme-connect.com

Several strategies have been developed to achieve high regioselectivity. The choice of solvent can have a significant impact; for instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to greatly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to traditional protic solvents like ethanol. nih.govmdpi.comthieme-connect.comorganic-chemistry.org The nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine also plays a role, with steric and electronic effects influencing the outcome. nih.gov

Furthermore, directed synthesis, where one of the reactive partners is modified to favor a specific cyclization pathway, is another effective approach. For example, the use of β-aminoenones with specific substitution patterns can lead to high regioselectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Scalability

Optimizing reaction conditions is essential for developing a practical and efficient synthesis. This involves a systematic study of various parameters to maximize the yield and purity of the desired product while ensuring the process is scalable.

The following table summarizes the optimization of reaction conditions for a generic pyrazole synthesis, highlighting the impact of different parameters on the reaction outcome. researchgate.netresearchgate.net

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | None | Reflux | 12 | 45 |

| 2 | HCl (cat.) | Ethanol | None | Reflux | 8 | 65 |

| 3 | H2SO4 (cat.) | Ethanol | None | Reflux | 8 | 60 |

| 4 | HCl (cat.) | DMAc | None | RT | 24 | 92 |

| 5 | None | Water | None | 100 | 24 | 30 |

Exploration of Stereoselective Synthetic Approaches for Chiral Analogues

While this compound itself is achiral, the development of stereoselective synthetic approaches is crucial for creating chiral analogues, which can exhibit different biological activities. The introduction of a stereocenter can be achieved through various strategies.

One approach involves the use of a chiral auxiliary, such as a tert-butanesulfinamide, to direct the stereoselective addition to an imine, leading to the formation of a chiral amine that can be further elaborated into a chiral pyrazole derivative. nih.gov Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is another powerful tool for constructing chiral pyrazoles. rsc.orgscispace.com The enantioselective functionalization of pre-existing pyrazole rings is also a viable strategy.

The field of pyrazole synthesis is continually evolving, with new methods and catalysts being developed to provide more efficient, selective, and sustainable routes to these important heterocyclic compounds.

In Vitro Biological Activity Profiling of 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole

High-Throughput Screening (HTS) Paradigms for Initial Biological Spectrum Assessment

No high-throughput screening data for 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole has been reported in the reviewed literature.

Evaluation of Enzyme Inhibition Kinetics and Potency

There are no published studies detailing the enzyme inhibition kinetics or potency (e.g., IC₅₀, Kᵢ values) of this compound against any specific enzyme targets.

Characterization of Receptor Binding Affinities and Ligand-Receptor Interactions

Information regarding the receptor binding affinities (e.g., Kₐ, Kᵢ values) and the nature of ligand-receptor interactions for this compound is not available.

Cellular Assays for Investigating Specific Biological Pathways and Phenotypes

No cellular assay results have been published that would elucidate the effects of this compound on specific biological pathways or cellular phenotypes.

Comparative Analysis of the Biological Efficacy of this compound Against Reference Compounds

Due to the absence of primary biological activity data, a comparative analysis of the efficacy of this compound against any reference compounds cannot be conducted.

Structure Activity Relationship Sar Studies of 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole Derivatives

Elucidation of Key Pharmacophoric Elements and Their Contribution to Biological Activity

The fundamental structure of 5-(4-(4-chlorophenoxy)phenyl)-1H-pyrazole comprises three key pharmacophoric elements: the central 1H-pyrazole ring, a phenyl ring at the C5 position, and a 4-chlorophenoxy moiety attached to this phenyl ring. The spatial arrangement and electronic properties of these groups are critical for molecular recognition and interaction with biological targets.

The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. It can act as both a hydrogen bond donor (N-H) and acceptor (N). The diaryl ether-like linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding pocket. The 4-chlorophenoxy group often engages in hydrophobic and halogen bonding interactions, which can significantly contribute to binding affinity.

Impact of Substituent Modifications on the 1H-Pyrazole Core (e.g., N-Substitution, C3- and C4-Position Modifications)

Modifications to the 1H-pyrazole core have a profound impact on the biological activity of these derivatives.

N-Substitution: The nitrogen atom at the N1 position of the pyrazole ring is a common site for modification. Substitution at this position can influence the molecule's polarity, lipophilicity, and metabolic stability. For instance, in a series of 1,3-diaryl pyrazole derivatives, the introduction of different substituents on the N1-phenyl ring led to significant variations in their anti-inflammatory and antibacterial activities. nih.gov While specific data on N-substitution for the this compound scaffold is limited, general trends suggest that small, lipophilic groups can enhance cell permeability, whereas larger or more polar groups might be beneficial for targeting specific extracellular or intracellular binding sites.

C3- and C4-Position Modifications: The C3 and C4 positions of the pyrazole ring offer additional avenues for structural diversification. Introduction of substituents at the C3 position can influence the electronic distribution of the pyrazole ring and provide additional interaction points with a biological target. For example, studies on 3,5-diaryl-1H-pyrazoles have shown that the nature of the substituent at the C3 position is crucial for their inhibitory activity against arylamine N-acetyltransferase. manchester.ac.uk

Influence of Structural Variations on the Phenyl and Phenoxy Aromatic Rings

The substituents on the phenyl and phenoxy aromatic rings play a crucial role in fine-tuning the biological activity of this compound derivatives.

Phenyl Ring Substituents: The phenyl ring at the C5 position of the pyrazole acts as a key anchoring point. The nature and position of substituents on this ring can significantly affect binding affinity and selectivity. For example, in a study of pyrazole-based inhibitors, the introduction of different functional groups on the C5-phenyl ring was found to modulate activity against meprin α and β. nih.gov

Phenoxy Ring Substituents: The 4-chloro substituent on the terminal phenoxy ring is a critical feature. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. Furthermore, its electron-withdrawing nature influences the electronic properties of the entire molecule. Replacing the chlorine atom with other halogens or with electron-donating or electron-withdrawing groups can have a significant impact on biological activity. Studies on diaryl ether inhibitors of Toxoplasma gondii enoyl reductase have demonstrated that modifications to the terminal phenyl ring are critical for inhibitory potency. nih.gov

Positional Isomerism and its Effect on Biological Potency and Selectivity

A study on regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates showed that the position of the hydroxyl group had a significant effect on their inhibitory activity against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov This highlights the importance of precise positional control during the synthesis of pyrazole derivatives to achieve the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, QSAR studies have been employed to predict the activity of new analogues and to guide the design of more potent compounds.

In a QSAR study on 1,5-diaryl pyrazoles as selective COX-2 inhibitors, various 2D and 3D molecular descriptors were used to build a predictive model. nih.gov The model revealed that descriptors related to the molecule's shape and electronic properties were crucial for its inhibitory activity. Such models can be invaluable in prioritizing the synthesis of new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery process. For the this compound scaffold, developing a specific QSAR model could greatly accelerate the discovery of new therapeutic agents.

Mechanistic Investigations of the Biological Actions of 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole

Identification and Validation of Primary Molecular Targets

No studies have been identified that report the primary molecular targets of 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole.

Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no available data from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with any biological target.

Detailed Analysis of Enzyme Kinetic Parameters and Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

Without an identified molecular target, there are no enzyme kinetic studies to report on the potential inhibition mechanisms of this compound.

Investigation of Allosteric Modulation versus Orthosteric Binding

Research into whether this compound acts as an allosteric modulator or an orthosteric binder has not been conducted or published.

Cellular Mechanistic Studies: Pathway Modulation and Downstream Signaling Events

There are no cellular studies available that describe the effects of this compound on cellular pathways or downstream signaling events.

Computational Chemistry and Molecular Modeling Approaches for 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 5-(4-(4-chlorophenoxy)phenyl)-1H-pyrazole. These calculations provide a detailed picture of the molecule's electronic structure, preferred three-dimensional arrangement (conformation), and inherent reactivity.

By solving the Schrödinger equation for the molecule, researchers can determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Conformational analysis through quantum chemical methods helps identify the most stable geometric arrangement of the atoms in the molecule. This is achieved by calculating the potential energy surface of the molecule as a function of its torsional angles. For this compound, this would involve exploring the rotational barriers around the single bonds connecting the pyrazole (B372694) ring, the phenyl ring, and the phenoxy group. The resulting low-energy conformers are believed to be the most populated and biologically relevant forms of the molecule.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

| Global Hardness | 2.65 eV | Resistivity towards deformation of electron cloud |

| Global Softness | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental or calculated values for this exact compound were not available in the searched literature.

Molecular Docking and Scoring Methodologies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein or enzyme. For this compound, molecular docking studies are instrumental in identifying its potential biological targets and elucidating its mechanism of action at a molecular level.

The process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. These simulations can predict the binding mode, identify key amino acid residues involved in the interaction, and provide a rationale for the ligand's observed biological activity.

Various docking algorithms and scoring functions exist, each with its own strengths and limitations. The choice of a particular methodology often depends on the nature of the target and the specific research question being addressed. For instance, if the goal is to screen a large library of compounds, a faster docking algorithm might be employed, whereas for detailed binding mode analysis, a more accurate but computationally expensive method would be preferred.

Molecular Dynamics Simulations for Exploring Binding Stability, Conformational Ensembles, and Solvent Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the influence of the surrounding solvent.

For the this compound-target complex predicted by molecular docking, MD simulations can be performed to assess its stability. By simulating the complex for a sufficient period (typically nanoseconds to microseconds), researchers can observe whether the ligand remains bound to the active site or dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the simulation.

MD simulations also allow for the exploration of the conformational ensemble of the ligand and the protein. This is important because both molecules are flexible and can adopt multiple conformations. Understanding these dynamic changes is crucial for a complete picture of the binding process.

Furthermore, MD simulations explicitly account for the presence of solvent molecules, typically water. This allows for a more realistic representation of the biological environment and helps in understanding the role of solvent in mediating ligand-target interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model can be developed based on its structure and the structures of other known active molecules that target the same biological receptor. This model can then be used as a 3D query to search virtual databases for new compounds with similar pharmacophoric features, potentially leading to the discovery of novel and more potent molecules.

Ligand-based drug design strategies are particularly useful when the 3D structure of the biological target is unknown. In such cases, the information derived from a set of active ligands is the primary source for designing new molecules.

Homology Modeling and Structure-Based Design Principles Applied to Novel Targets

When the experimental 3D structure of a target protein is not available, homology modeling can be employed to build a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences tend to have similar 3D structures. By using the sequence of the target protein and the known structure of a homologous protein (the template), a 3D model of the target can be constructed.

Once a reliable homology model of a novel target is built, it can be used for structure-based drug design. This involves using the 3D structure of the target's binding site to design or identify ligands that can bind to it with high affinity and selectivity. Molecular docking and other computational tools can then be used to evaluate the binding of this compound or its derivatives to this modeled target.

In Silico Prediction of Molecular Interactions and Binding Fingerprints

In silico methods can provide detailed predictions of the molecular interactions between this compound and its biological target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these specific interactions is crucial for explaining the molecule's binding affinity and selectivity.

Binding fingerprints are a way of representing the key interactions between a ligand and a protein in a concise and computable format. These fingerprints can be generated for the docked pose of this compound and can be used for various purposes, such as comparing the binding modes of different ligands, identifying key interaction features, and for post-processing of virtual screening results.

Medicinal Chemistry Strategies for the Optimization of 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole As a Research Lead

Lead Identification and Hit-to-Lead Optimization Processes

The journey from a preliminary "hit" compound to a viable "lead" candidate is a critical phase in drug discovery, focused on improving potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com For a compound such as 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole, this process would involve systematic medicinal chemistry efforts to refine its structure and biological activity. upmbiomedicals.com

The initial identification of a hit like this diaryl pyrazole (B372694) could stem from high-throughput screening (HTS) campaigns, where large chemical libraries are tested against a specific biological target. upmbiomedicals.com Once identified, the hit-to-lead (H2L) process begins. This phase aims to transform a large number of initial hits into a smaller set of more promising lead compounds. upmbiomedicals.com Key steps in this optimization process include:

Structure-Activity Relationship (SAR) Studies: Initial modifications to the pyrazole scaffold would be made to understand which parts of the molecule are essential for its biological activity. For the this compound core, this would involve altering the substituents on both phenyl rings and the pyrazole itself to probe for improvements in potency and selectivity.

Improving Physicochemical Properties: The lead optimization phase addresses liabilities in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. vichemchemie.com For the pyrazole lead, chemists would seek to enhance properties like solubility and metabolic stability, which are crucial for a drug's ultimate success. The pyrazole fragment itself is often favored in lead optimization as it can confer less lipophilic and more drug-like properties compared to other aromatic rings. nih.gov

Computational Modeling: In silico tools are integral to modern lead optimization. vichemchemie.com Techniques like quantitative structure-property relationship (QSPAR) modeling can pre-filter virtual compounds before synthesis, saving time and resources. vichemchemie.com For the pyrazole scaffold, molecular docking could predict how analogues bind to the target protein, guiding the design of more potent inhibitors. nih.gov

The overarching goal is to identify a candidate with the best possible balance of efficacy and drug-like properties to move forward into more resource-intensive preclinical and clinical development. upmbiomedicals.com

Bioisosteric Replacements and Scaffold Hopping Approaches for Property Modulation

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve a lead compound's characteristics while retaining its desired biological activity. bhsai.org These techniques are particularly relevant for a privileged structure like the pyrazole scaffold. nih.govnih.gov

Bioisosteric Replacements: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric modifications could be envisioned based on successful examples from related diarylpyrazole compounds.

Replacing the Pyrazole Core: In studies on the CB1 receptor antagonist rimonabant (B1662492), a 1,5-diarylpyrazole, the central pyrazole ring was successfully replaced with other heterocycles. nih.govacs.org This demonstrates that bioisosteres such as thiazoles, triazoles, and imidazoles can mimic the pyrazole's function, often with improved properties. nih.govacs.org

Modifying the 5-Aryl Moiety: The 5-aryl group (the 4-chlorophenoxy-phenyl group) is a key interaction point. Research on related pyrazoles has shown that replacing this aryl substituent with alkynylthiophenes can lead to highly potent and selective compounds. nih.gov

Altering the Pyrazole Substituents: The carboxamide group often found at the 3-position of bioactive pyrazoles has been successfully replaced with bioisosteres like 5-alkyl oxadiazoles, resulting in a new class of derivatives with promising biological activity. rsc.orgrsc.org

The following table summarizes the effect of bioisosteric replacement on the CB1 receptor binding affinity in rimonabant analogues, a strategy that could be applied to optimize this compound.

| Original Scaffold Moiety | Bioisosteric Replacement | Resulting Compound Class | Effect on CB1 Affinity | Reference |

| Pyrazole | Thiazole, Triazole, Imidazole | Thiazole, Triazole, and Imidazole Analogues | Maintained or improved affinity and selectivity | nih.gov |

| Pyrazole 5-Aryl Group | 5-Alkynyl-2-thienyl | 5-(5-Alkynyl-2-thienyl)pyrazoles | Discovery of highly potent antagonists | nih.gov |

| Pyrazole 3-Carboxamide | 5-Alkyl Oxadiazole | Oxadiazole Derivatives | Potent CB1 antagonism and excellent selectivity | rsc.org |

Scaffold Hopping: This approach involves a more radical change, replacing the central molecular core (the scaffold) with a topologically different one while preserving the orientation of key functional groups. researchgate.net This can lead to novel intellectual property and significantly improved drug-like properties. researchgate.net For instance, a shape-based scaffold hopping strategy was used to convert a pyrimidine (B1678525) core into a pyrazole core, resulting in inhibitors with better physicochemical characteristics. researchgate.net Applying this concept, the diarylpyrazole framework of this compound could be hopped to entirely new scaffolds, such as azaindoles, to eliminate undesirable motifs and enhance inhibitor characteristics. mdc-berlin.de

Rational Design of Second-Generation Pyrazole Analogues with Enhanced Potency or Selectivity

Rational, structure-based design is a cornerstone of modern medicinal chemistry, enabling the development of second-generation analogues with superior properties. This approach utilizes detailed knowledge of the drug's biological target to guide molecular modifications. nih.gov For the this compound scaffold, rational design would focus on optimizing its interaction with the target's binding site to boost potency or selectivity.

The pyrazole scaffold is a key building block in the development of numerous protein kinase inhibitors (PKIs). nih.gov Structure-guided design has been instrumental in this field. For example, in the optimization of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of B-Raf kinase, introducing groups at the 2-position of the scaffold that could interact with the kinase hinge region led to a significant enhancement in both enzyme and cellular potency. nih.gov

A similar strategy could be applied to this compound. By obtaining a crystal structure of the compound bound to its target, researchers could identify key interactions and unoccupied pockets within the binding site. This information would guide the design of new analogues with modifications aimed at:

Exploiting Additional Binding Pockets: New substituents could be added to the pyrazole or phenyl rings to form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and potency.

Enhancing Selectivity: Kinase inhibitors often face challenges with off-target effects. By observing differences in the binding sites of related kinases, modifications can be designed to favor interaction with the desired target over others, thus improving selectivity. A cyclization strategy, for instance, can stabilize a small molecule's conformation to enhance selectivity. acs.org

Recent research on pyrazole-based inhibitors for various breast cancer cell lines highlights how minor structural changes can dramatically impact potency.

| Compound | R Group (at Pyrazole N1) | Cancer Cell Line | IC50 (µM) | Reference |

| 2 | Phenyl | MCF-7 | 6.20 | mdpi.com |

| 3 | H | MCF-7 | >100 | mdpi.com |

| 4 | Carbothioamide | MCF-7 | 37.90 | mdpi.com |

| 8 | Phenyl (Pyrimidine scaffold) | MCF-7 | 33.60 | mdpi.com |

| 9 | Phenyl (Fused Pyrimidine) | MCF-7 | 26.10 | mdpi.com |

| 10 | Phenyl (Fused Pyrimidine) | MCF-7 | 7.70 | mdpi.com |

As the table shows, a phenyl group at the N1 position of the pyrazole scaffold (Compound 2) resulted in the highest potency against the MCF-7 cell line. mdpi.com This type of data is invaluable for the rational design of second-generation compounds based on the this compound structure.

Multi-Targeting and Polypharmacology Concepts Applied to the Pyrazole Scaffold

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery. Scaffolds that can be adapted to hit multiple targets are considered "privileged structures." nih.gov The pyrazole ring is widely recognized as such a scaffold, making it an ideal framework for designing multi-targeting agents. nih.govnih.gov

The this compound framework is well-suited for a polypharmacology approach. Pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by inhibiting different enzymes or receptors. nih.govglobalresearchonline.net This versatility stems from the pyrazole's ability to act as a stable, synthetically accessible core from which various functional groups can be projected in precise three-dimensional orientations to engage with different biological targets. nih.gov

Examples of polypharmacology in pyrazole-based drugs include:

Kinase Inhibitors: Many kinase inhibitors inadvertently hit multiple kinases. While sometimes a liability, this can be harnessed for a therapeutic advantage in complex diseases like cancer, where multiple signaling pathways are dysregulated. Pacritinib, a pyrazole-containing drug, shows activity against JAK2, TYK2, IRAK1, and CSF1R. acs.org

Dual-Activity Compounds: Researchers have designed pyrazole hybrids that combine two pharmacophores to hit two distinct targets. For example, prodrugs of pyrazole analogues have been created to have dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitory activity for enhanced anti-inflammatory effects. nih.gov

The development of multi-target agents from the this compound scaffold would involve intentionally designing analogues that modulate several disease-relevant targets simultaneously. This could lead to improved efficacy or the ability to overcome drug resistance mechanisms.

Prodrug Strategies for Modulating the Chemical Profile of this compound Analogues

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a lead compound, such as poor solubility, limited permeability, or rapid metabolism.

For analogues derived from this compound, a prodrug approach could be highly beneficial. For instance, if an optimized analogue exhibits potent activity but has poor aqueous solubility, its bioavailability after oral administration could be severely limited. Converting it into a more soluble prodrug could resolve this issue.

Common prodrug strategies applicable to the pyrazole scaffold include:

Ester Prodrugs: If the pyrazole analogue contains a carboxylic acid group, it can be converted into an ester prodrug. This masks the polar acid group, increasing lipophilicity and potentially improving membrane permeability. The ester is then cleaved by esterase enzymes in the body to release the active drug. A series of pyrazole ester prodrugs have been synthesized and evaluated for COX-2 inhibitory activity. nih.govmdpi.com

Phosphate (B84403) Prodrugs: To improve the solubility of a poorly soluble pyrazole analogue, a phosphate group can be added. This creates a highly water-soluble phosphate ester prodrug, which is readily cleaved by alkaline phosphatases in vivo to release the parent compound.

Amide Prodrugs: The pyrazole's ring nitrogen or an amino group on a substituent could be used as a handle for creating amide-based prodrugs to modulate the compound's properties.

In one study, pyrazole-based prodrugs with dual COX/LOX inhibition demonstrated a better anti-inflammatory effect than the parent compound, showcasing the potential of this strategy to enhance therapeutic outcomes. nih.gov By applying these established principles, the chemical and clinical profile of promising this compound analogues could be significantly improved.

Future Research Trajectories and Unexplored Avenues for 5 4 4 Chlorophenoxy Phenyl 1h Pyrazole

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole presents an ideal candidate for these technologies. nih.govnih.gov AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the potential efficacy of new compounds. researchgate.net For this specific pyrazole (B372694) derivative, AI can be employed to:

Predict Biological Activity: By analyzing its structural features, ML models can predict its potential interactions with various biological targets, helping to prioritize experimental screening efforts. researchgate.net

Optimize Lead Compounds: Should initial studies reveal a biological activity of interest, AI can be used to design and suggest structural modifications to enhance potency and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) studies, a classic computational approach, can be augmented by modern ML techniques to build more accurate predictive models. researchgate.netrsc.orgresearch-nexus.net

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds based on the this compound scaffold, identifying novel derivatives with a higher probability of desired biological effects. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities Based on Mechanistic Insights

The pyrazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The specific arrangement of the chlorophenoxy and phenyl groups on the pyrazole ring of this compound suggests the potential for unique interactions with biological targets. Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a wide array of biological targets, such as kinases, proteases, and receptors, is warranted. Pyrazole derivatives have shown inhibitory activity against various enzymes, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). nih.govnih.govrsc.org

Investigating Novel Mechanisms: Beyond established pyrazole targets, research should explore novel mechanisms of action. For instance, some pyrazole-containing compounds have been investigated as inhibitors of targets like MmpL3 in Mycobacterium tuberculosis and LIM kinases (LIMK). nih.govacs.org

Targeted Drug Delivery: If a potent biological activity is identified, the compound could be incorporated into targeted drug delivery systems to enhance its efficacy and reduce potential off-target effects.

Development of Chemical Probes for Advanced Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it a candidate for development into a specialized chemical probe. nih.gov This could involve:

Fluorescent Labeling: Modification of the molecule to incorporate a fluorophore could enable its use in fluorescence-based bioimaging to visualize its localization and interaction with cellular components in real-time. nih.gov Pyrazole derivatives have been successfully utilized as fluorescent probes for detecting ions and changes in the cellular environment. nih.govnih.gov

Affinity-Based Probes: The development of biotinylated or otherwise tagged versions of the compound would facilitate the identification of its direct binding partners within the cell through techniques like affinity chromatography and mass spectrometry.

Integration with Advanced Screening Technologies for Expanded Biological Profiling

Modern high-throughput screening (HTS) and high-content screening (HCS) technologies allow for the rapid and efficient evaluation of a compound's biological effects across a multitude of parameters. Integrating this compound into these screening platforms could provide a wealth of data on its biological profile. nih.gov This would involve:

Phenotypic Screening: HCS can be used to assess the compound's effects on cellular morphology, proliferation, and other phenotypic changes in various cell lines, including cancer cells.

Target-Based Screening: HTS assays can be employed to screen the compound against large panels of purified enzymes or receptors to identify specific molecular targets. nih.gov

Combinatorial Screening: The compound could be screened in combination with other known drugs to identify synergistic or antagonistic interactions, which could have therapeutic implications.

Addressing Current Research Gaps in the Comprehensive Understanding of its Biological Potential

A significant research gap exists for this compound itself, as most of the existing literature focuses on the broader class of pyrazole derivatives. Future research must address these gaps to fully elucidate its potential. Key areas for investigation include:

Detailed Physicochemical Characterization: A thorough analysis of the compound's solubility, stability, and other physicochemical properties is essential for any further development.

In-depth Biological Evaluation: While the pyrazole core is known for its biological activity, specific data on the antimicrobial, anti-inflammatory, and anticancer properties of this particular compound are lacking. nih.gov For example, studies on related pyrazole derivatives have explored their potential as inhibitors of BRAF(V600E) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenoxy and phenyl moieties, as well as the pyrazole core, will be crucial to understand the structural requirements for any observed biological activity and to optimize the compound's potency and selectivity. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions . Key steps include halogenation (e.g., using N-chlorosuccinimide) and functional group introduction. Optimization focuses on temperature, solvent choice, and reaction time to maximize yield and purity. For example, cyclization reactions often require reflux in ethanol or THF, with monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and bonding environments . Single-crystal X-ray diffraction (SXRD) using programs like SHELXL resolves the 3D structure, including dihedral angles between aromatic rings (e.g., 18.23° for chlorophenyl-pyrazole interactions ). Mass spectrometry (MS) verifies molecular weight, while UV-Vis spectroscopy probes electronic transitions .

Q. How is density functional theory (DFT) applied to study its electronic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental data (e.g., bond lengths from XRD) to explain reactivity and interactions with biological targets .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT models. Hybrid approaches, such as incorporating polarizable continuum models (PCM) for solvent correction, improve alignment. For example, pyrazole ring torsion angles may differ by <5° between XRD and DFT-optimized structures, requiring iterative refinement .

Q. What mechanistic insights exist for the pharmacological activity of this compound?

The chlorophenyl group enhances lipophilicity, promoting membrane penetration, while the pyrazole core interacts with enzymatic active sites (e.g., cyclooxygenase inhibition ). In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking (AutoDock Vina) identify key residues (e.g., Arg120 in COX-2) for binding . Conflicting activity data across studies may arise from assay conditions (e.g., pH, cell lines) .

Q. What strategies address stability challenges during synthesis and storage?

Stability under varying pH, temperature, and light is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). LC-MS identifies degradation products (e.g., hydrolyzed pyrazole rings), guiding formulation with antioxidants (e.g., BHT) or lyophilization .

Q. How do substituent modifications (e.g., fluoro vs. chloro) alter biological activity?

Comparative studies show fluorine’s electronegativity increases hydrogen-bonding potential, enhancing target affinity, while chlorine’s bulkiness improves hydrophobic interactions. For example, 4-fluoro analogs exhibit 2-fold higher COX-2 inhibition than chloro derivatives in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.